N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
Description
CAS: 1795192-56-1 Molecular Formula: C${22}$H${25}$N${3}$O${4}$ Molecular Weight: 395.5 g/mol Structure: Features a benzo[d]oxazole-pyrrolidine core linked to a 3,4-dimethoxyphenylacetamide group. The 3,4-dimethoxyphenyl group is a common pharmacophore in neuroactive and anti-inflammatory agents .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-27-19-10-9-15(12-20(19)28-2)13-21(26)23-14-16-6-5-11-25(16)22-24-17-7-3-4-8-18(17)29-22/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSRSENKIJTOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including inflammation and cancer. Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological and Structural Insights
- P2X7 Receptor Antagonists: A-740003 () shares the 3,4-dimethoxyphenylacetamide group with the target compound but replaces the benzoxazole-pyrrolidine with a quinolinylamino group. This substitution likely enhances P2X7 selectivity due to the quinoline’s planar structure, which facilitates receptor binding . The target’s benzoxazole-pyrrolidine may improve blood-brain barrier penetration, making it a candidate for CNS applications.
- Heterocyclic Variations: Thiazole vs. Piperidine vs. Pyrrolidine: ’s piperidine analog introduces a six-membered ring, which may reduce conformational flexibility compared to the target’s pyrrolidine, affecting receptor interaction .
- Methoxy Substitution: The 3,4-dimethoxy motif in the target and A-740003 is critical for hydrogen bonding and electron-donating effects.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of:
- Benzo[d]oxazole moiety : Known for its biological significance.
- Pyrrolidine ring : Often associated with various pharmacological activities.
- Dimethoxyphenylacetamide group : Imparts additional functional properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.53 g/mol |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, such as:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Binding to G protein-coupled receptors (GPCRs) may lead to downstream signaling effects.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor activity
- Antidepressant effects
- Anti-inflammatory properties
Preliminary studies suggest that this compound may possess selective interactions that warrant further investigation.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with other structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-benzothiazol-2-yl)pyrrolidine | Benzothiazole + Pyrrolidine | Antidepressant effects |
| N-(indole-pyrrolidine) | Indole + Pyrrolidine | Anti-inflammatory |
| N-(benzoxazole-pyrrolidine) | Benzoxazole + Pyrrolidine | Antitumor activity |
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological effects of benzoxazole derivatives. For instance, a study on benzoxazole-oxadiazole derivatives demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values comparable to standard drugs like Donepezil.
Key Findings
- Inhibition of AChE and BuChE : Compounds similar to this compound exhibited IC50 values ranging from 5.80 ± 2.18 µM to 40.80 ± 5.90 µM against AChE, indicating potential for cognitive enhancement therapies .
- Selectivity and Potency : Certain analogues demonstrated greater potency than standard inhibitors, suggesting that modifications in the structure can significantly impact biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
